![molecular formula C13H11N5S2 B15084675 4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15084675.png)
4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a triazole ring, a pyridine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving thiophene derivatives.
Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and the thiophene derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- **4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 2-Methyl-4-{[(4-methyl-2-thiazolyl)methylthio]phenoxy}acetic acid
- 2-Thiophenemethylamine
Uniqueness
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11N5S2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-2-3-11(20-9)8-15-18-12(16-17-13(18)19)10-4-6-14-7-5-10/h2-8H,1H3,(H,17,19)/b15-8+ |
InChIキー |
LDKUMEMJKJMGBA-OVCLIPMQSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
正規SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
溶解性 |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


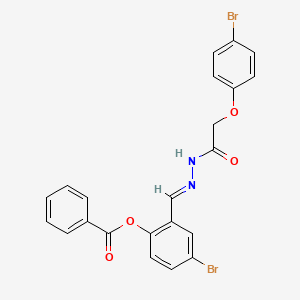
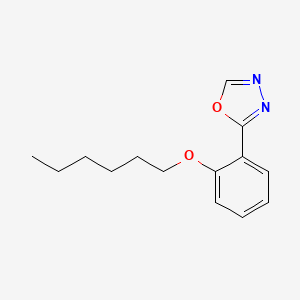
![2-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-(methylsulfanyl)butanoic acid](/img/structure/B15084604.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15084612.png)
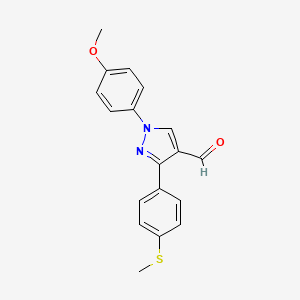
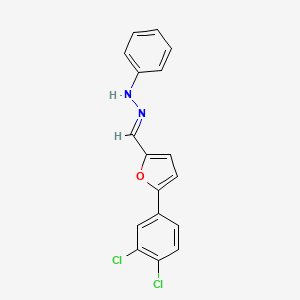
![{2-[(E)-{[3-(4-methoxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B15084631.png)
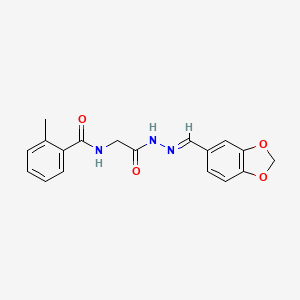
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B15084637.png)
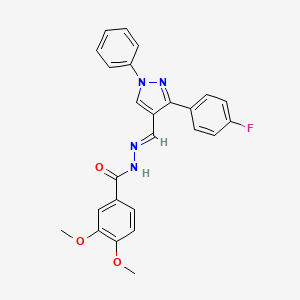
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084647.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084658.png)
![3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084662.png)
![N-(2,6-Dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15084669.png)
